molecular formula C15H17NO3S B8569658 Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-6-methyl-, 1-oxide CAS No. 81167-66-0

Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-6-methyl-, 1-oxide

Cat. No. B8569658
M. Wt: 291.4 g/mol
InChI Key: DNLDZXSPSFNCRY-UHFFFAOYSA-N
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Patent
US06498254B1

Procedure details

The sulfide isolated in step (a) above was dissolved in 15 ml of glacial acetic acid and then 2 ml of 30% hydrogen peroxide was added along with 50 mg of sodium tungstate. The reaction mixture was heated at 40° C. for two hours, cooled, and poured into water to percipitate the product. Yield, 1.53 g.
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
sodium tungstate
Quantity
50 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH2:9][S:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[N+:12]=1[O-:18].OO.[OH2:21].C(O)(=[O:24])C>[O-][W]([O-])(=O)=O.[Na+].[Na+]>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH2:9][S:10]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[N+:12]=1[O-:18])(=[O:24])=[O:21] |f:4.5.6|

Inputs

Step One
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)CSC1=[N+](C(=CC=C1)C)[O-]
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
OO
Name
sodium tungstate
Quantity
50 mg
Type
catalyst
Smiles
[O-][W](=O)(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
Yield

Outcomes

Product
Name
Type
Smiles
CC1=C(C=C(C=C1)C)CS(=O)(=O)C1=[N+](C(=CC=C1)C)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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